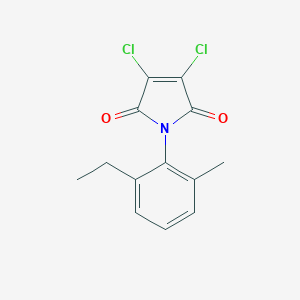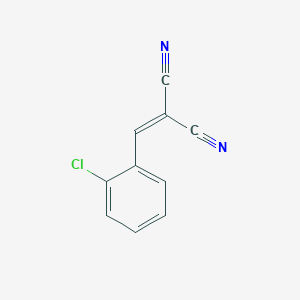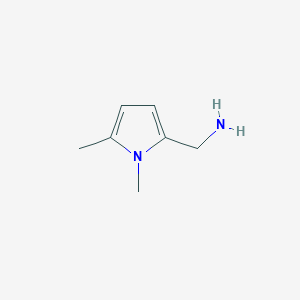
Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate, also known as MCDCC, is a chemical compound that has gained significant attention in scientific research. MCDCC is a cyclopropane derivative that has been synthesized through various methods, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate involves its ability to form a covalent bond with the active site of enzymes. Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate contains a carbonyl group that can react with the nucleophilic residues present in the active site of enzymes, such as serine, threonine, and cysteine. This covalent bond formation results in the inhibition of enzyme activity.
Biochemical and Physiological Effects
Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects. Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has been shown to inhibit the activity of various enzymes, such as chymotrypsin and trypsin, which are involved in the digestion of proteins. Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has also been shown to inhibit the growth of cancer cells, such as breast cancer and lung cancer cells, by inhibiting the activity of enzymes involved in cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has several advantages for lab experiments, such as its ability to form covalent bonds with enzymes and its ability to inhibit enzyme activity. Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate is also relatively easy to synthesize, making it readily available for research purposes. However, Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has some limitations, such as its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are several future directions for research involving Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate. One area of research could focus on the synthesis of new compounds using Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate as a building block. Another area of research could focus on the development of new inhibitors using Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate as a starting point. Additionally, further studies could be conducted to investigate the potential therapeutic applications of Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate, such as its use as an anticancer agent or as an inhibitor of other disease-related enzymes. Overall, the study of Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has the potential to contribute to the development of new compounds and therapies for various diseases.
Méthodes De Synthèse
The synthesis of Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has been achieved through various methods. One of the most common methods involves the reaction of cyclopropanecarboxylic acid with thionyl chloride to form cyclopropanecarbonyl chloride. This intermediate is then reacted with dimethylamine to form the corresponding amide, which is subsequently treated with methyl chloroformate to form Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate. Other methods involve the use of different reagents, such as isobutyl chloroformate and dimethylamine, to form Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate.
Applications De Recherche Scientifique
Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has been used in various scientific research applications, including the synthesis of cyclopropane-containing compounds and the study of enzyme inhibition. Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has been used as a building block in the synthesis of various compounds, such as cyclopropane-fused pyridines and cyclopropane-containing amino acids. Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate has also been used as an inhibitor of various enzymes, such as chymotrypsin and trypsin, due to its ability to form a covalent bond with the active site of the enzyme.
Propriétés
Numéro CAS |
120591-67-5 |
|---|---|
Nom du produit |
Methyl (1R,3S)-3-(chlorocarbonyl)-2,2-dimethylcyclopropane-1-carboxylate |
Formule moléculaire |
C8H11ClO3 |
Poids moléculaire |
190.62 g/mol |
Nom IUPAC |
methyl (1R,3S)-3-carbonochloridoyl-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11ClO3/c1-8(2)4(6(9)10)5(8)7(11)12-3/h4-5H,1-3H3/t4-,5+/m1/s1 |
Clé InChI |
ONSOHWSBYGOQMM-UHNVWZDZSA-N |
SMILES isomérique |
CC1([C@@H]([C@@H]1C(=O)Cl)C(=O)OC)C |
SMILES |
CC1(C(C1C(=O)Cl)C(=O)OC)C |
SMILES canonique |
CC1(C(C1C(=O)Cl)C(=O)OC)C |
Synonymes |
Cyclopropanecarboxylic acid, 3-(chlorocarbonyl)-2,2-dimethyl-, methyl ester, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



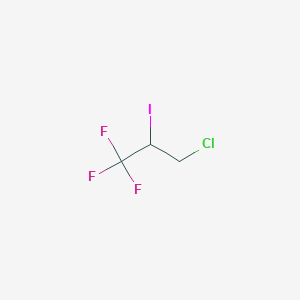

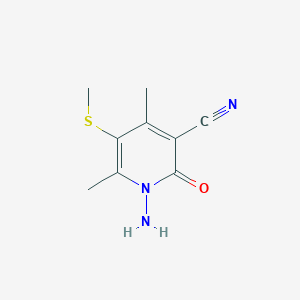
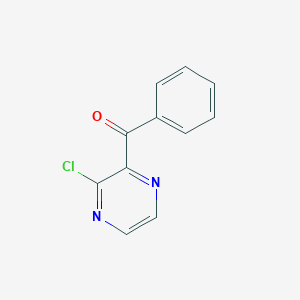
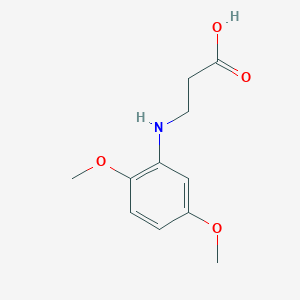
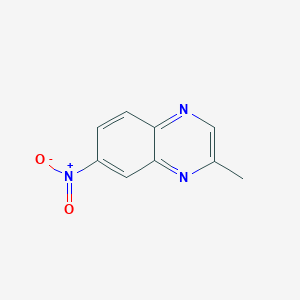
![1-Benzyl-6-fluoro-4-oxo-7-piperazin-1-YL-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid](/img/structure/B38135.png)
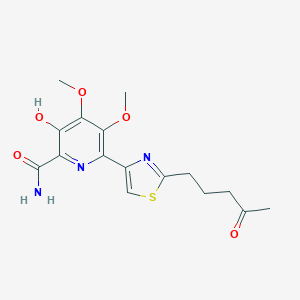

![Ethyl 9-(2-ethoxy-2-oxoethyl)-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B38145.png)
